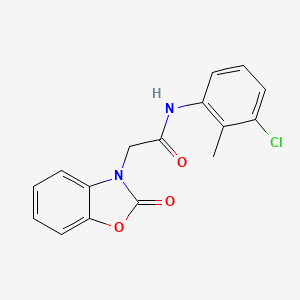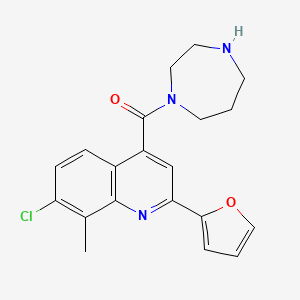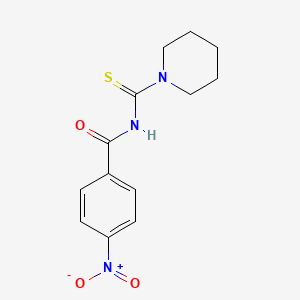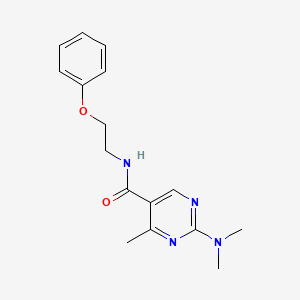
2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline, also known as PTTQ, is a compound that has been studied extensively for its potential therapeutic applications. This molecule is a member of the tetrahydroisoquinoline family, which is known for its diverse biological activities. PTTQ has been shown to possess a range of pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. In We will also discuss future directions for research on this promising molecule.
科学研究应用
2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have antioxidant properties, which may help to protect against oxidative stress and damage to cells. Additionally, 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline has been found to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases such as arthritis. 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline has also been studied for its neuroprotective properties, as it has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The exact mechanism of action of 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is thought to exert its effects through a variety of pathways. 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. It may also modulate the activity of various enzymes and signaling pathways involved in inflammation and cellular stress responses.
Biochemical and Physiological Effects:
2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which may help to protect against oxidative stress. Additionally, 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline has been shown to reduce the production of inflammatory cytokines and chemokines, which may help to alleviate inflammation. In animal models, 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline has been found to improve cognitive function and reduce neuronal damage in the brain.
实验室实验的优点和局限性
One advantage of using 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its diverse pharmacological properties, which make it a promising candidate for the treatment of various diseases. Additionally, 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline has been found to be relatively stable and easy to synthesize, which may make it a more practical option for research studies. However, one limitation of using 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline is that its exact mechanism of action is not fully understood, which may make it more difficult to design experiments that target specific pathways or mechanisms.
未来方向
There are many potential future directions for research on 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline-based therapies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully elucidate the mechanisms of action of 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline and to determine its potential applications in other areas such as cancer research and cardiovascular disease. Finally, the development of new synthesis methods and analogs of 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline may help to improve its pharmacological properties and increase its potential for therapeutic use.
合成方法
2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through a multi-step process. One common method involves the reaction of 3-pyridinemethanol with cyclohexanone in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The resulting intermediate is then reduced with sodium borohydride to yield 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline. Other methods involve the use of different starting materials or reaction conditions.
属性
IUPAC Name |
2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-2-6-15-12-17(9-7-14(15)5-1)11-13-4-3-8-16-10-13/h1-6,8,10H,7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIDQMAMWHXXAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one](/img/structure/B5683870.png)
![9-[(3,5-difluoropyridin-2-yl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5683884.png)
![1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5683886.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5683895.png)
![N-[(3-isopropylisoxazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5683905.png)

![ethyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5683927.png)
![1-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5683942.png)

![1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5683948.png)
![5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole](/img/structure/B5683955.png)

![3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-butenamide](/img/structure/B5683961.png)
